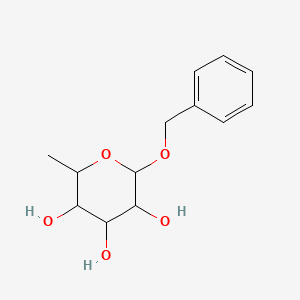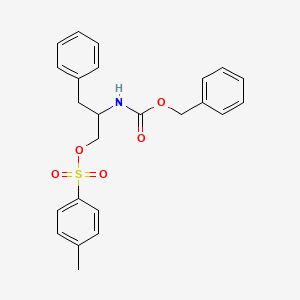![molecular formula C79H63BF24IrN2P- B12100932 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane is a complex organometallic compound. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific fields. It is often used as a catalyst in organic synthesis and has applications in materials science and medicinal chemistry.
準備方法
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide involves several steps. The initial step typically includes the preparation of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, which is then converted into the desired imidazolium-2-ide form. This process often requires the use of strong bases and specific reaction conditions to ensure the stability of the intermediate compounds .
Industrial production methods for this compound are more complex and involve large-scale reactions with stringent control over temperature, pressure, and purity of reagents. The use of specialized equipment and techniques is essential to achieve high yields and purity .
化学反応の分析
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in oxidation reactions, the compound can form various oxidized species, while in reduction reactions, it can be reduced to different reduced forms. Substitution reactions often involve the replacement of one or more functional groups with other groups, leading to the formation of new derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization reactions . In biology, it has been studied for its potential use in drug delivery systems and as a therapeutic agent . In medicine, it is being explored for its potential anticancer properties and its ability to interact with biological molecules . In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles to facilitate various chemical reactions . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
類似化合物との比較
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide can be compared with other similar compounds, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride and 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate . These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide lies in its ability to form stable complexes with a wide range of metal ions and its versatility as a catalyst in various chemical reactions .
特性
分子式 |
C79H63BF24IrN2P- |
|---|---|
分子量 |
1730.3 g/mol |
IUPAC名 |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane |
InChI |
InChI=1S/C32H12BF24.C21H24N2.C18H15P.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;/h1-12H;7-12H,1-6H3;1-15H;1-2,7-8H,3-6H2;/q-1;;;;/b;;;2-1-,8-7-; |
InChIキー |
JSRYWMOXDIPLOT-GLXFMBMGSA-N |
異性体SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2[C-]=[N+](C=C2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
正規SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)






![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)
![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)




